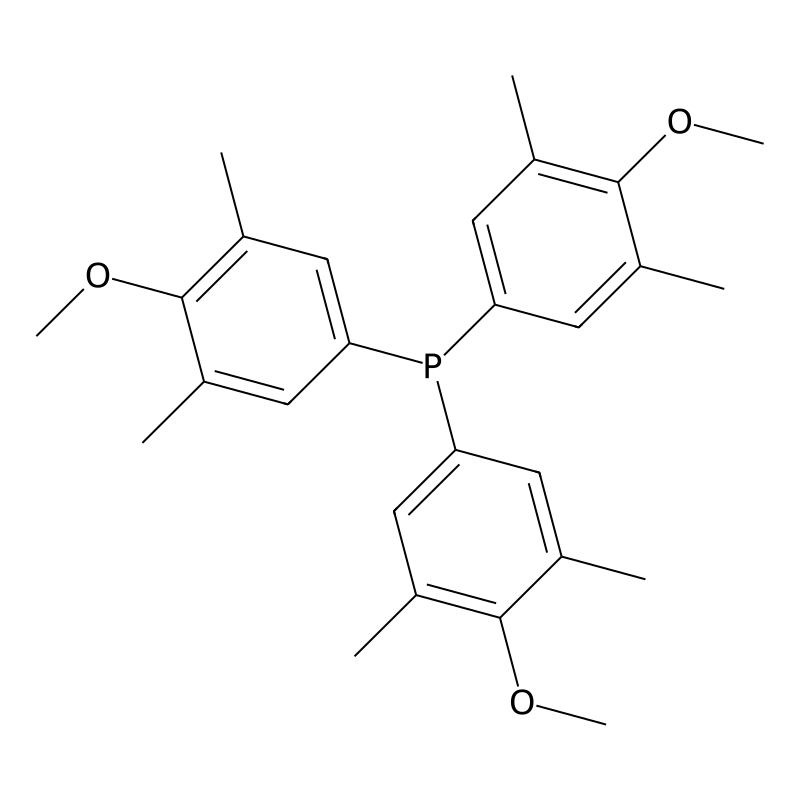

Tris(4-methoxy-3,5-dimethylphenyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tris(4-methoxy-3,5-dimethylphenyl)phosphine is an organophosphorus compound with the molecular formula and a molecular weight of 436.52 g/mol. It features a phosphorus atom bonded to three 4-methoxy-3,5-dimethylphenyl groups, contributing to its unique chemical properties. The presence of methoxy groups enhances its solubility in organic solvents and can influence its reactivity and coordination behavior in various

The mechanism of action of TDMPhos is primarily related to its function as a ligand in coordination complexes. By donating electrons to the central metal atom, TDMPhos influences the metal's oxidation state and electronic properties. This can affect the complex's ability to activate substrates and participate in catalytic cycles [].

- Limited data exists on the specific hazards of TDMPhos. However, as an organophosphine, it is likely to be air and moisture sensitive. Organophosphines can also be flammable and may decompose to release toxic fumes upon heating [].

- Always consult the Safety Data Sheet (SDS) for TDMPhos before handling it in the laboratory.

Catalyst Precursor in Cross-Coupling Reactions

Xantphos is a versatile ligand employed in numerous palladium-catalyzed cross-coupling reactions, forming the basis for C-C bond formation between various organic fragments. These reactions are crucial in organic synthesis, enabling the construction of complex molecules from simpler building blocks. Some notable cross-coupling reactions where Xantphos demonstrates high catalytic activity include:

- Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds between aryl/vinyl halides and amine nucleophiles. Xantphos is known to be particularly effective in the amination of sterically hindered substrates due to its bulky nature [].

- Suzuki-Miyaura coupling: This reaction couples aryl/vinyl halides or boronic acids with various organic electrophiles to form new C-C bonds. Xantphos exhibits good catalytic activity in Suzuki-Miyaura couplings, particularly for challenging substrates like hindered aryl chlorides and bromides [].

- Stille coupling: This reaction forms C-C bonds between organotin reagents and aryl/vinyl halides. Xantphos demonstrates good catalytic activity in Stille couplings, offering compatibility with a broad range of substrates [].

These are just a few examples, and Xantphos finds application in various other cross-coupling reactions, making it a valuable tool for organic chemists.

Applications in Hydrogenation Reactions

Beyond cross-coupling, Xantphos also serves as a ligand in rhodium- and ruthenium-catalyzed hydrogenation reactions. These reactions involve the addition of hydrogen (H₂) across an unsaturated bond (C=C or C=N) in organic molecules. Xantphos is particularly useful in the hydrogenation of:

- Alkenes: Xantphos-based rhodium catalysts enable the selective hydrogenation of alkenes to alkanes, even in the presence of various functional groups [].

- Imines: Xantphos-ligated ruthenium catalysts are effective in the hydrogenation of imines to amines, finding applications in the synthesis of pharmaceuticals and other fine chemicals.

Tris(4-methoxy-3,5-dimethylphenyl)phosphine is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, which is significant in organic synthesis for forming carbon-nitrogen bonds. It also participates in reduction and oxidation reactions, showcasing its versatility in organic transformations . The compound's reactivity is attributed to the electron-donating effect of the methoxy groups, which stabilize the phosphorus center during complexation.

The synthesis of tris(4-methoxy-3,5-dimethylphenyl)phosphine typically involves the reaction of phosphorus trichloride with 4-methoxy-3,5-dimethylphenyl lithium or other suitable nucleophiles. The process can be carried out under an inert atmosphere to prevent moisture interference. After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product .

Tris(4-methoxy-3,5-dimethylphenyl)phosphine finds applications primarily in:

- Catalysis: As a ligand in various coupling reactions.

- Organic Synthesis: Involved in reduction and oxidation processes.

- Coordination Chemistry: Used in the formation of metal complexes due to its ability to stabilize metal centers through coordination .

Interaction studies involving tris(4-methoxy-3,5-dimethylphenyl)phosphine often focus on its coordination with transition metals. These studies reveal insights into its electronic properties and steric hindrance effects due to the bulky phenyl groups. Such interactions are crucial for understanding its role as a ligand in catalysis and its potential modifications for enhanced reactivity .

Tris(4-methoxy-3,5-dimethylphenyl)phosphine can be compared with other triarylphosphines that have similar structural features but differ in substituents:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tris(3,5-dimethylphenyl)phosphine | Lacks methoxy groups; used similarly in catalysis. | |

| Tris(4-methoxyphenyl)phosphine | Contains only one dimethyl substitution; different reactivity profile. | |

| Tris(4-chlorophenyl)phosphine | Halogen substitution alters electronic properties; less steric hindrance. |

Uniqueness: Tris(4-methoxy-3,5-dimethylphenyl)phosphine stands out due to its combination of methoxy and dimethyl substitutions on the phenyl rings, which enhance solubility and reactivity compared to other triarylphosphines. This unique structure allows for specific interactions with transition metals that may not be achievable with simpler phosphines .

Basic Information

Tris(4-methoxy-3,5-dimethylphenyl)phosphine is characterized by the following fundamental properties:

| Property | Value |

|---|---|

| CAS Number | 121898-64-4 |

| Empirical Formula | C27H33O3P |

| Molecular Weight | 436.52 g/mol |

| Melting Point | 174-179 °C |

| Boiling Point | 539.3±50.0 °C (Predicted) |

| Appearance | White crystals |

| Storage Temperature | 2-8°C under inert gas (nitrogen or argon) |

The compound is also identified by several synonyms, including tris(4-methoxy-3,5-dimethylphenyl)phosphane. Its structure features a phosphorus atom bonded to three 4-methoxy-3,5-dimethylphenyl groups, creating a pyramidal configuration that influences its reactivity profile.

Structural Characteristics

The molecular architecture of tris(4-methoxy-3,5-dimethylphenyl)phosphine exhibits distinctive structural features that contribute to its chemical behavior. The phosphine contains three aromatic rings, each bearing methoxy groups at the para position and dimethyl substitutions at the meta positions. These substituents create a unique electronic environment around the phosphorus center, enhancing both its electron-donating properties and steric profile.

X-ray crystallographic studies have revealed significant insights regarding the compound's three-dimensional arrangement. A prominent feature observed in the crystal structure is that the methoxy groups orient perpendicular to the phenyl ring faces and fold toward the ring faces adjacent to the phosphorus lone pair. This orientation influences intermolecular interactions in the solid state and affects the compound's reactivity in solution.

Physical Properties

The physical characteristics of tris(4-methoxy-3,5-dimethylphenyl)phosphine are directly influenced by its substitution pattern. The presence of methoxy groups enhances its solubility in organic solvents compared to simpler triarylphosphines. Additionally, the compound exhibits considerable stability when stored under appropriate conditions, though it should be kept under an inert atmosphere to prevent oxidation.

Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the compound's structure in solution. The 1H NMR spectrum shows characteristic signals for the methoxy groups, methyl substituents, and aromatic protons, confirming its structural integrity. These spectroscopic properties serve as important identifiers for quality control and structural verification.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant